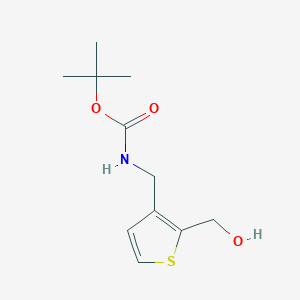

tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate

Description

tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate is a carbamate-protected organic compound featuring a thiophene ring substituted with hydroxymethyl and methyl groups. This structure combines the electron-rich aromaticity of thiophene with the steric protection of the tert-butyloxycarbonyl (Boc) group, making it a versatile intermediate in medicinal chemistry and drug development. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the Boc group provides stability during synthetic processes. The compound is primarily utilized in the synthesis of bioactive molecules, particularly in targeting enzymes or receptors where thiophene derivatives play a critical role, such as histone deacetylases (HDACs) or kinase inhibitors .

Properties

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)thiophen-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-16-9(8)7-13/h4-5,13H,6-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKWYRJIIBXEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(SC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate typically involves the reaction of 2-(hydroxymethyl)thiophene with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the thiophene ring.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(carboxymethyl)thiophene derivatives.

Reduction: Formation of dihydrothiophene derivatives.

Substitution: Formation of various functionalized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

Research has indicated that compounds similar to tert-butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate exhibit significant anti-inflammatory properties. For instance, a study involving tert-butyl 2-(substituted benzamido) phenylcarbamate demonstrated promising anti-inflammatory effects in vivo, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin . This suggests that derivatives of this compound could be explored for developing new anti-inflammatory medications.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of related compounds. A study highlighted that certain derivatives could protect astrocytes against amyloid-beta-induced toxicity by reducing inflammatory cytokines such as TNF-α . This finding opens avenues for further research into the neuroprotective applications of this compound and its analogs.

Organic Synthesis

Precursor in Synthesis

this compound can serve as a precursor in the synthesis of more complex molecules, particularly in the development of diimine ligands suitable for metal complex formation. Such ligands are crucial in catalysis and materials science . The ability to modify the thiophene ring and introduce various functional groups enhances its utility in synthetic chemistry.

Ligand Formation

The compound's structure allows for intramolecular interactions that can stabilize metal complexes, making it a valuable component in coordination chemistry. The crystallographic studies reveal that the compound forms stable structures that can be exploited for designing new materials .

Material Science

Development of Functional Materials

The unique properties of thiophene derivatives, including their electronic characteristics, make them suitable candidates for developing organic semiconductors and photovoltaic materials. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells due to improved charge transport properties.

Data Table: Summary of Applications

Case Studies

-

Anti-inflammatory Compound Development

In a comparative study, various substituted carbamates were synthesized and evaluated for their anti-inflammatory activities using carrageenan-induced edema models. The study found that modifications to the carbamate structure significantly influenced activity, suggesting that similar modifications could enhance the efficacy of this compound derivatives . -

Neuroprotection Research

A recent investigation into neuroprotective agents revealed that certain thiophene-based compounds could mitigate oxidative stress in neuronal cells. The study highlighted the role of these compounds in reducing inflammation-related damage, indicating a promising therapeutic application for compounds related to this compound .

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate is not well-documented. based on its structure, it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The carbamate moiety can act as a hydrogen bond donor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Carbamates

Key Findings from Comparative Studies

Thiophene vs. Phenyl Substitution :

- The phenyl-thiophene hybrid in CAS: 886505-39-1 exhibits greater lipophilicity compared to the hydroxymethyl-thiophene derivative, favoring membrane permeability but reducing hydrogen-bonding interactions .

- Fluorinated derivatives (e.g., compound 4b in ) demonstrate enhanced binding to HDACs due to fluorine’s electronegativity, whereas the hydroxymethyl group in the target compound may improve solubility for in vivo applications .

Impact of Bicyclic Systems :

- The oxabicyclo structure in CAS: 2174007-89-5 introduces conformational rigidity, which may stabilize binding to specific enzyme pockets but reduces synthetic flexibility compared to the thiophene-based compound .

Role of Hydrophilic Modifications :

- The PEGylated carbamate (Boc-NH-PEG3) shows superior aqueous solubility, making it ideal for drug conjugation, whereas the hydroxymethyl group in the target compound provides a balance between hydrophilicity and aromatic interactions .

Biological Activity :

- Fluorinated benzamide-thiophene hybrids (e.g., compound 4b) are optimized for brain penetration and HDAC imaging, whereas the target compound’s hydroxymethyl group may limit blood-brain barrier permeability but enhance peripheral targeting .

Biological Activity

tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate is a compound characterized by its unique thiophene structure, which has implications in medicinal chemistry and material science. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its molecular formula is , with a molecular weight of 245.32 g/mol. The IUPAC name for this compound is tert-butyl N-[[2-(hydroxymethyl)thiophen-3-yl]methyl]carbamate.

The biological activity of this compound is not fully elucidated, but it is hypothesized to interact with biological targets through:

- Hydrogen Bonding : The carbamate moiety can act as a hydrogen bond donor.

- Hydrophobic Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to various biological targets.

Biological Activity and Applications

Research indicates that this compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural motifs are common in bioactive molecules, suggesting a range of possible therapeutic effects.

2. Anti-inflammatory Properties

Compounds with carbamate groups have been associated with anti-inflammatory effects. Research on related compounds has demonstrated significant inhibition of inflammation markers in vitro and in vivo models, suggesting that this compound could also exhibit similar properties .

3. Neuroprotective Effects

There is emerging evidence that thiophene-based compounds may possess neuroprotective qualities. For example, studies on structurally related compounds indicate potential protective effects against neurodegenerative processes, possibly through the inhibition of amyloid beta aggregation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate | Oxetane Ring | Moderate anti-inflammatory |

| tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate | Pyrrolidine Ring | Anticancer activity observed |

The comparisons highlight how variations in ring structures can influence biological activity and pharmacokinetic properties.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of carbamates similar to this compound and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results indicated significant anti-inflammatory activity within hours post-administration .

- Neuroprotective Assessment : Another investigation focused on neuroprotective agents derived from thiophene structures, revealing their ability to mitigate oxidative stress in neuronal cells, thereby supporting the hypothesis that this compound may exert similar protective effects against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.